4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine
Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine is a chemical compound that can be synthesized through various methods and has been the subject of multiple studies due to its potential applications in medicinal chemistry and material science. The compound is characterized by a fused pyrazine ring system, which can be functionalized to yield a variety of derivatives with different physical and chemical properties .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives has been achieved through different synthetic routes. One approach involves a four-step protocol starting from commercially available pyrazoles, which are alkylated and formylated to give pyrazole-5-aldehydes. These intermediates are then deprotected and cyclized to access the desired pyrazolo[1,5-a]pyrazines with multiple substitution patterns . Another method reported the synthesis of related structures, such as tetrahydropyrido[2,3-b]pyrazine scaffolds, through sequential reactions starting from pentafluoropyridine . Additionally, reactions with β-cyanoethylhydrazine have been used to synthesize tetrahydropyrazolo[1,5-a]pyrimidine derivatives, showcasing the versatility of the synthetic methods available for this class of compounds .
Molecular Structure Analysis
The molecular structure of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives is characterized by a fused bicyclic ring system. The presence of multiple substituents allows for a wide range of structural diversity. For instance, the synthesis of the novel tetrahydropyrazolo[3,4-c]pyridin-5-one scaffold has been reported, which allows for the incorporation of various alkyl or aryl substituents, demonstrating the flexibility of the core structure .
Chemical Reactions Analysis
The chemical reactivity of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives has been explored in the context of developing novel HIV-1 integrase inhibitors. The structure-activity relationship studies have indicated that certain substituents and a coplanar arrangement of metal-binding heteroatoms are crucial for optimal binding to the integrase active site . Other reactions, such as [4+2]-cycloaddition, have been studied with related heterocyclic systems, providing insights into the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives are influenced by their substituents and the overall molecular structure. For example, the design and synthesis of substituted 4-oxo derivatives have shown significant inhibition of HIV-1 integrase catalytic activity and replication in cells, highlighting the biological relevance of these compounds . The effects of solvent and base on the cyclization reactions of related structures have also been examined, which is important for optimizing synthesis conditions .
Scientific Research Applications
Synthesis and Chemical Applications
Novel Synthesis Techniques : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine has been employed in innovative synthesis methods. For example, it's used in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, offering a convenient and fast synthesis route (Moreau et al., 2018). Another study developed a flexible strategy for synthesizing pyrazolo[1,5-a]pyrazines with multiple substitution patterns (Lindsay-Scott et al., 2017).
Heterocyclic Compound Synthesis : Synthesis of 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was achieved using a sequence of reductive amination, chlorization, and cyclization (Teng Da-wei, 2012). Additionally, the synthesis of pyrazole and thiophene derivatives, including 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, and their antitumor evaluations have been reported (Mohareb et al., 2015).
Applications in Medicinal Chemistry : The synthesis of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides as novel HIV-1 integrase inhibitors is a significant application in the realm of medicinal chemistry (Langford et al., 2008).
Advanced Drug Design and Biomedical Applications
ATR Inhibitor Development : Tetrahydropyrazolo[1,5-a]pyrazines have been crucial in the design of highly potent and selective ATR inhibitors, aiding in the development of drugs with improved selectivity and physicochemical properties (Barsanti et al., 2015).
Antimicrobial Activity : Some derivatives of tetrahydropyrazolo[1,5-a]pyrazines have shown potent antimicrobial activity, indicating their potential in treating infections (Shamroukh et al., 2007).
Photophysical Characterization for Biomedical Applications : The synthesis of chlorins and bacteriochlorins fused with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has been explored for potential biomedical applications, demonstrating the utility of these compounds in medical research (Pereira et al., 2011).
Future Directions
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The compound meets the criteria for the design of promising medicinal chemistry fragments and corresponding building blocks . The advantages of the proposed approach are proven compared with other known methodologies .
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-9-4-3-7-5-6(1)9/h1-2,7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKXAWZILGOBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620472 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
CAS RN |
792163-25-8 | |
Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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